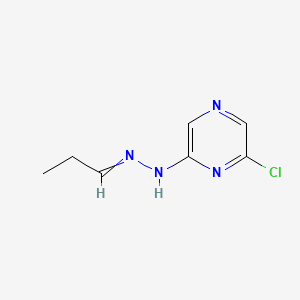![molecular formula C21H15F2N5O B10798235 5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798235.png)
5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-525: is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. OSM-S-525 is known for its potent activity against malaria parasites, specifically Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-525 involves several key steps:
Starting Material: The synthesis begins with the preparation of a chlorinated thienopyrimidone.
Lithiation/Halogenation: The chlorinated thienopyrimidone undergoes lithiation followed by halogenation to introduce the desired functionality.
Amine Introduction: An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C.
Industrial Production Methods: While specific industrial production methods for OSM-S-525 are not detailed, the general approach involves optimizing the synthetic route for scalability and yield. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions: OSM-S-525 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction: OSM-S-525 can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of oxides or other oxidized derivatives.
Scientific Research Applications
OSM-S-525 has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Biology: OSM-S-525 is used in studies to understand the mechanisms of malaria parasite inhibition.
Industry: OSM-S-525’s synthesis and derivatives are of interest in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of OSM-S-525 involves inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This inhibition disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the malaria parasite . The compound forms a covalent adduct with the enzyme, preventing its normal function.
Comparison with Similar Compounds
OSM-S-106: Another compound in the same series with potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological activity.
Uniqueness: OSM-S-525 is unique due to its specific structural features, such as the indole fragment, which contribute to its high potency and selectivity against malaria parasites . Its ability to form covalent adducts with the target enzyme sets it apart from other compounds in the series.
Conclusion
OSM-S-525 is a promising compound in the fight against malaria, with a well-defined synthetic route, diverse chemical reactivity, and significant scientific research applications. Its unique mechanism of action and structural features make it a valuable candidate for further development as an antimalarial drug.
Properties
Molecular Formula |
C21H15F2N5O |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C21H15F2N5O/c22-16-4-1-13(9-17(16)23)6-8-29-20-12-24-11-19-26-27-21(28(19)20)15-3-2-14-5-7-25-18(14)10-15/h1-5,7,9-12,25H,6,8H2 |
InChI Key |
VHFREJHLTSVZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NN=C4N3C(=CN=C4)OCCC5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloropyrazin-2-amine](/img/structure/B10798154.png)
![3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]imidazo[1,5-a]pyrazine](/img/structure/B10798156.png)
![6-chloro-N-[(Z)-(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798165.png)
![6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798169.png)
![6-chloro-N-[[4-(trifluoromethoxy)phenyl]methylideneamino]pyrazin-2-amine](/img/structure/B10798173.png)
![3-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylaniline](/img/structure/B10798183.png)
![6-chloro-N-[(3-chlorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798192.png)

![(5Z)-3-cyclopentyl-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798199.png)
![(2R)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-amine](/img/structure/B10798204.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798208.png)
![2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol](/img/structure/B10798213.png)
![4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N,N-dimethylaniline](/img/structure/B10798218.png)
![tert-butyl N-[(2R)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798225.png)
